L-Rhamnitol

概要

説明

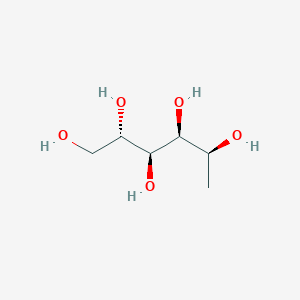

L-Rhamnitol, also known as 1-deoxy-L-mannitol or 6-deoxy-L-mannitol, is a hexitol, a type of sugar alcohol. It is a derivative of L-mannitol and is characterized by the absence of a hydroxyl group at the first carbon position.

準備方法

Synthetic Routes and Reaction Conditions: L-Rhamnitol can be synthesized through the reduction of L-rhamnose. The reduction is typically carried out using catalytic hydrogenation. In this process, L-rhamnose is subjected to hydrogen gas in the presence of a catalyst, such as palladium on carbon, under controlled conditions of temperature and pressure .

Industrial Production Methods: Industrial production of this compound involves similar catalytic hydrogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The crystalline form of this compound is obtained through crystallization techniques, where the compound is allowed to form crystals from a supersaturated solution .

化学反応の分析

Types of Reactions: L-Rhamnitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or nitric acid. The reaction typically occurs under acidic or basic conditions, leading to the formation of corresponding carboxylic acids.

Reduction: As mentioned earlier, this compound is produced by the reduction of L-rhamnose using catalytic hydrogenation.

Substitution: Substitution reactions involving this compound can occur at the hydroxyl groups, where these groups are replaced by other functional groups using appropriate reagents.

Major Products Formed:

Oxidation: Oxidation of this compound can yield L-rhamnonic acid or other related carboxylic acids.

Reduction: The reduction process primarily yields this compound itself.

Substitution: Substitution reactions can produce various derivatives of this compound, depending on the substituents introduced

科学的研究の応用

作用機序

The mechanism of action of L-Rhamnitol involves its interaction with specific enzymes and metabolic pathways. One of the key enzymes involved is L-rhamnose isomerase, which catalyzes the conversion of L-rhamnose to this compound. This enzyme is found in various microorganisms, including Escherichia coli .

This compound exerts its effects by participating in metabolic pathways related to carbohydrate metabolism. It can be further metabolized to other sugar alcohols or used as a substrate in enzymatic reactions. The exact molecular targets and pathways depend on the specific biological context and the organism involved .

類似化合物との比較

L-Mannitol: A sugar alcohol with similar chemical properties but with a hydroxyl group at the first carbon position.

D-Sorbitol: Another sugar alcohol commonly used as a sweetener and in pharmaceutical formulations.

6-Deoxy-L-galactitol: A deoxy sugar alcohol similar to L-Rhamnitol but derived from L-galactose

This compound’s unique structure and properties make it valuable in specific applications where other sugar alcohols may not be suitable.

生物活性

L-Rhamnitol, a sugar alcohol derived from L-rhamnose, has garnered attention for its potential biological activities and applications in various fields, including food science and pharmacology. This article explores the biological activity of this compound, highlighting its metabolic pathways, antimicrobial properties, and implications in health and disease management.

Overview of this compound

This compound (C_6H_12O_6) is a hexose sugar alcohol that serves as a reduced form of L-rhamnose. It is primarily produced through the reduction of L-rhamnose using chemical or enzymatic methods. The compound is characterized by its sweet taste and low caloric content, making it an attractive candidate for use as a sugar substitute in food products.

Metabolic Pathways

The metabolism of this compound involves its conversion to L-rhamnose and subsequently to various metabolites. Research indicates that L-rhamnose can be utilized by certain microorganisms, suggesting a pathway for biodegradation and potential applications in bioremediation. The biosynthesis of L-rhamnose from glucose has been studied extensively; it involves several enzymatic steps where glucose is converted into L-rhamnose units in polysaccharides like pectin .

Table 1: Comparison of Metabolic Pathways

| Compound | Source | Conversion Process |

|---|---|---|

| This compound | Derived from L-Rhamnose | Reduction of L-Rhamnose |

| L-Rhamnose | Plant polysaccharides | Biosynthesis from glucose |

| Metabolites | Microorganisms | Utilization in metabolic processes |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. For instance, research has shown that biosurfactants produced by Lactobacillus rhamnosus can inhibit bacterial adhesion and biofilm formation, suggesting that compounds related to this compound may play a role in these mechanisms .

Case Study: Antimicrobial Activity

In a controlled study, the effect of this compound on biofilm-forming bacteria such as Staphylococcus aureus and Escherichia coli was evaluated. Results indicated that treatment with this compound significantly reduced bacterial viability within biofilms, demonstrating its potential as an antimicrobial agent .

Health Implications

This compound's low glycemic index makes it a suitable alternative sweetener for individuals with diabetes. Its ability to modulate gut microbiota may also contribute to improved gut health and metabolic outcomes. Furthermore, the compound's role in reducing oxidative stress has been suggested, which could have implications for chronic disease management.

Table 2: Health Benefits of this compound

| Health Benefit | Mechanism |

|---|---|

| Low glycemic response | Slow absorption in the gut |

| Antimicrobial effects | Inhibition of pathogen growth |

| Potential antioxidant activity | Scavenging free radicals |

特性

IUPAC Name |

(2S,3S,4S,5S)-hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O5/c1-3(8)5(10)6(11)4(9)2-7/h3-11H,2H2,1H3/t3-,4-,5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCKOFZKJLZSFA-BXKVDMCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]([C@H]([C@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488-28-8 | |

| Record name | L-Rhamnitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Rhamnitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02399 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-RHAMNITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHI9UGC58P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。